molecular formula C5H6N2O B3040654 6-Methylpyridazin-4-ol CAS No. 22390-44-9

6-Methylpyridazin-4-ol

Cat. No.: B3040654
CAS No.: 22390-44-9
M. Wt: 110.11 g/mol
InChI Key: XGIBNGPDRONHBB-UHFFFAOYSA-N
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Description

6-Methylpyridazin-4-ol is a nitrogen-containing heterocyclic compound with the molecular formula C5H6N2O. It is a derivative of pyridazine, characterized by a methyl group at the 6th position and a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridazin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the pyridazine ring. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridazin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methylpyridazin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylpyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyridazine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Pyridazine: The parent compound without the methyl and hydroxyl groups.

    6-Methylpyridazin-3(2H)-one: A similar compound with a keto group instead of a hydroxyl group.

    4,5-Dihydro-6-methylpyridazin-3(2H)-one: A reduced form of the compound.

Uniqueness: 6-Methylpyridazin-4-ol is unique due to the presence of both a methyl and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

6-Methylpyridazin-4-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of a hydroxyl group and a methyl group attached to the pyridazine ring. This unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to different derivatives with distinct biological activities.

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential as an enzyme inhibitor and its interactions with various biological macromolecules. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogenic bacteria and fungi. For example, compounds derived from this structure have shown moderate activity against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MICs) indicating significant potential for further development .
  • Anti-inflammatory Effects : Research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways through interaction with specific enzymes.
  • Anticancer Potential : Some studies have explored the anticancer properties of this compound, suggesting that it may inhibit cell proliferation in various cancer cell lines. The exact mechanism remains under investigation but is thought to involve apoptosis induction and cell cycle arrest.

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, while the pyridazine ring engages in π-π interactions with aromatic residues. This dual interaction can effectively modulate enzyme activity, leading to desired therapeutic outcomes.

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with related compounds:

CompoundStructure CharacteristicsBiological Activity
Pyridazine Lacks methyl and hydroxyl groupsLimited biological activity
6-Methylpyridazin-3(2H)-one Contains keto groupDifferent activity profile
4,5-Dihydro-6-methylpyridazin Reduced formAltered reactivity

The presence of both the methyl and hydroxyl groups in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

Recent case studies have highlighted the clinical relevance of compounds similar to this compound in drug development:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against resistant strains of bacteria. The research focused on structure-activity relationships (SAR) to optimize efficacy .
  • Cancer Research : Clinical trials investigating the anticancer properties of pyridazine derivatives have shown promising results, indicating potential pathways for therapeutic intervention in oncology settings .

Properties

IUPAC Name

6-methyl-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)3-6-7-4/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIBNGPDRONHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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